molecular formula C20H14ClN B11549180 3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline

3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline

Cat. No.: B11549180
M. Wt: 303.8 g/mol
InChI Key: BMPKWUVZYRCUEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or boronate ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Another method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 4-chlorobenzaldehyde with 2-aminobenzophenone in the presence of a Lewis acid catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, sulfuric acid

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Nitroquinoline derivatives

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism can vary depending on the specific application and the biological target . In some cases, the compound may act by intercalating into DNA, thereby disrupting the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.

    4-Chloroquinoline: A derivative with similar structural features but different biological activities.

    1-Methylquinoline: Another derivative with a methyl group at the 1-position, used in various chemical applications.

Uniqueness

3-(4-Chlorophenyl)-1-methylbenzo[f]quinoline is unique due to the presence of both a chlorophenyl group and a methyl group, which confer distinct chemical and biological properties. Its specific substitution pattern allows for unique interactions with biological targets and can lead to different pharmacological activities compared to other quinoline derivatives .

Properties

Molecular Formula

C20H14ClN

Molecular Weight

303.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-methylbenzo[f]quinoline

InChI

InChI=1S/C20H14ClN/c1-13-12-19(15-6-9-16(21)10-7-15)22-18-11-8-14-4-2-3-5-17(14)20(13)18/h2-12H,1H3

InChI Key

BMPKWUVZYRCUEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.